molecular formula C13H19N5O5 B15139374 (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

Cat. No.: B15139374
M. Wt: 325.32 g/mol
InChI Key: RHVMAYVXDAXYHR-ZIUXOXTBSA-N
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Description

The compound (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol is a nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.

    Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed.

    Functional Group Modification: Introduction of the methoxyethoxy group and hydroxymethyl group through selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the purine base.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of various substituted nucleoside analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, it is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside analogs on cellular processes. It can serve as a probe to investigate DNA and RNA synthesis and repair mechanisms.

Medicine

In medicine, this compound has potential applications as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique properties make it a valuable candidate for drug design and development.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

What sets (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol apart is its unique methoxyethoxy group, which can enhance its pharmacokinetic properties, such as increased solubility and stability. This makes it a promising candidate for further development in therapeutic applications.

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

InChI

InChI=1S/C13H19N5O5/c1-21-2-3-22-10-7(4-19)23-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9+,10?,13-/m1/s1

InChI Key

RHVMAYVXDAXYHR-ZIUXOXTBSA-N

Isomeric SMILES

COCCOC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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